1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-amine derivatives often involves cyclization reactions of thiosemicarbazides with various reagents. For instance, derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole can be obtained by cyclization from chloroacetyl chloride in the presence of triethylamine, followed by reactions with aromatic aldehydes (Makwane et al., 2018). Similarly, substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates have been synthesized using a one-pot, three-component reaction involving 2-amino-5-ethylthio-1,3,4-thiadiazole, aromatic aldehydes, and diethylphosphite, showcasing the versatility of thiadiazole derivatives in synthesis (Sarva et al., 2022).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including 1,3,4-thiadiazol-2-amine, 5-(ethylthio)-, often features significant noncovalent interactions. For example, crystallographic and quantum theory of atoms-in-molecules (QTAIM) analyses have revealed the presence of strong N–H⋯N hydrogen bonds and other noncovalent interactions that stabilize the crystal structures of related compounds (El-Emam et al., 2020).
Chemical Reactions and Properties
1,3,4-Thiadiazol-2-amine derivatives participate in various chemical reactions, illustrating the reactivity of the thiadiazole ring. For instance, the reaction of 1,3,4-thiadiazol-2,5-dithiol with different organohalogens and carboxylic acid chlorides leads to a wide range of 2,5-bisubstituted derivatives, highlighting the versatility of thiadiazole compounds in synthetic chemistry (Zhivotova et al., 2013).
Physical Properties Analysis
The physical properties of 1,3,4-thiadiazol-2-amine derivatives, such as melting points and solubility, are influenced by their molecular structures. Ultrasound-assisted synthesis methods have been explored to improve the efficiency of synthesizing these compounds, demonstrating advancements in their production techniques (Erdogan, 2018).
Chemical Properties Analysis
The chemical properties of 1,3,4-thiadiazol-2-amine, 5-(ethylthio)-, include its behavior in nucleophilic substitution reactions and its potential for forming various derivatives through reactions with O-, S-, N-, and P-nucleophiles. These properties are crucial for designing compounds with desired chemical functionalities and biological activities (Maadadi et al., 2016).
Scientific Research Applications
Noncovalent Interactions in N-Substituted-5-(Adamantan-1-yl)-1,3,4-Thiadiazole-2-Amines :
- Study : Examined the crystal structures and noncovalent interactions of three adamantane-1,3,4-thiadiazole hybrid derivatives using crystallography and quantum theory.
- Findings : Identified significant roles of H–H bonding and N–H⋯N hydrogen bonds in stabilizing these structures.
- Source : (El-Emam et al., 2020).
Antimicrobial Evaluation of 3-Chloro-1-(5-ethyl-[1,3,4] Thiadiazole-2-yl)-4-phenyl-azetidin-2-one Derivatives :
- Study : Synthesized derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole and tested their antibacterial and antifungal activities.
- Findings : Demonstrated potential antimicrobial properties against specific bacteria and fungi.
- Source : (Makwane et al., 2018).
Antiproliferative-Antimicrobial Properties of Schiff Bases Derived from 1,3,4-Thiadiazole Compounds :
- Study : Investigated the biological activities of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine.
- Findings : Identified compounds with significant DNA protective ability and antimicrobial activity, as well as cytotoxicity against cancer cell lines.
- Source : (Gür et al., 2020).
Antimicrobial Activity of Substituted Diethyl (((5-(Ethylthio)-1,3,4-Thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates :
- Study : Synthesized and characterized new compounds for antimicrobial evaluation.
- Findings : Demonstrated good antimicrobial activity compared to standards.
- Source : (Sarva et al., 2022).
Synthesis and Biological Activity of 2,5-Bisubstituted Derivatives of 1,3,4-Thiadiazol-2,5-dithiol :
- Study : Explored the synthesis of various derivatives of 1,3,4-thiadiazole and studied their biological properties.
- Source : (Zhivotova et al., 2013).
Ultrasound-Assisted Synthesis of 5-(Benzylthio)-1,3,4-Thiadiazol-2-amine Derivatives :
- Study : Investigated efficient synthesis methods for 5-amino-1,3,4-thiadiazole-2-thiol and related derivatives, incorporating ultrasound as a novel technique.
- Findings : Demonstrated the effectiveness of ultrasound in increasing the efficiency of these reactions.
- Source : (Erdogan, 2018).
Conformational Stability and Spectral Analysis of 2-Amino-5-(Ethylthio)-1,3,4-Thiadiazole :
- Study : Analyzed the infrared, Raman, and NMR spectra of 2-Amino-5-(ethylthio)-1,3,4-thiadiazole (AEST).
- Findings : Provided detailed insights into the vibrational modes and conformational stability of this compound.
- Source : (Mohamed et al., 2017).
Copper Corrosion Inhibition by 2-Amino-5-(Ethylthio)-1,3,4-Thiadiazole in NaCl Solutions :
- Study : Examined the effects of 2-amino-5-(ethylthio)-1,3,4-thiadiazole on copper corrosion in various NaCl solutions.
- Findings : Identified this compound as an effective corrosion inhibitor, with its efficiency varying based on oxygen content in the solution.
- Source : (Sherif, 2006).
Antimicrobial Properties of 2-Amino-1,3,4-Thiadiazole Derivatives :
- Study : Reviewed the antimicrobial properties of derivatives containing the 2-amino-1,3,4-thiadiazole moiety.
- Findings : Highlighted the broad spectrum of pharmacological activities and potential as lead compounds for drug synthesis.
- Source : (Serban et al., 2018).
Future Directions
properties
IUPAC Name |
5-ethylsulfanyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S2/c1-2-8-4-7-6-3(5)9-4/h2H2,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRHSNKTSSIMGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067121 | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067121 | |
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Molecular Weight |
161.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- | |
CAS RN |
25660-70-2 | |
Record name | 5-(Ethylthio)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25660-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Amino-2-(ethylthio)-1,3,4-thiadiazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025660702 | |
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Record name | 25660-70-2 | |
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Record name | 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(ethylthio)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.867 | |
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Record name | 5-AMINO-2-(ETHYLTHIO)-1,3,4-THIADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LN2D4YF1E | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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